molecular formula C7H5ClN2S B1627061 5-Chlorobenzo[c]isothiazol-3-amine CAS No. 51357-79-0

5-Chlorobenzo[c]isothiazol-3-amine

Cat. No.: B1627061
CAS No.: 51357-79-0
M. Wt: 184.65 g/mol
InChI Key: MARQFRIVKTVVAD-UHFFFAOYSA-N
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Description

5-Chlorobenzo[c]isothiazol-3-amine is a heterocyclic aromatic compound featuring a benzene ring fused to an isothiazole moiety, with a chlorine substituent at position 5 and an amine group at position 3.

Properties

CAS No.

51357-79-0

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

5-chloro-2,1-benzothiazol-3-amine

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2

InChI Key

MARQFRIVKTVVAD-UHFFFAOYSA-N

SMILES

C1=CC2=NSC(=C2C=C1Cl)N

Canonical SMILES

C1=CC2=NSC(=C2C=C1Cl)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5-Chlorobenzo[c]isothiazol-3-amine has the molecular formula C7H5ClN2SC_7H_5ClN_2S and a molecular weight of 184.65 g/mol. Its unique structure, featuring a chlorinated isothiazole moiety, contributes to its reactivity and potential applications in drug development and agrochemicals.

Antithrombotic Activity

One of the primary applications of this compound is in the development of antithrombotic agents. Research indicates that compounds derived from this structure can inhibit blood clotting factor IXa, which is crucial for regulating blood coagulation. This inhibition can potentially lead to therapeutic strategies for treating thrombosis and related disorders, which are significant causes of morbidity and mortality globally .

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents, particularly in an era where resistance to existing drugs is a growing concern .

Agrochemical Applications

The compound has been explored for its potential use as a pesticide or herbicide due to its ability to interact with biological systems in plants and pests. Its chlorinated structure may enhance its efficacy as an agrochemical by improving its stability and bioavailability in agricultural applications.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

  • Chlorination Reactions : The compound can be used as a precursor in deaminative chlorination protocols, enabling the synthesis of more complex heterocyclic compounds .
  • Formation of Benzothiazole Derivatives : It can be utilized to synthesize benzothiazole derivatives, which have broad applications in pharmaceuticals and materials science.

Case Study 1: Synthesis of Antithrombotic Agents

In a study focusing on the synthesis of novel benzamide compounds based on this compound, researchers demonstrated that these compounds effectively inhibit factor IXa activity, showcasing their potential as therapeutic agents for thromboembolic disorders .

Case Study 2: Antimicrobial Efficacy

Research published in pharmacological journals highlighted the antimicrobial properties of derivatives synthesized from this compound. These studies reported significant activity against Gram-positive and Gram-negative bacteria, indicating the compound's potential role in developing new antimicrobial therapies .

Comparison with Similar Compounds

5-Bromobenzo[d]isothiazol-3-amine

  • Structural Differences : Replaces chlorine with bromine at position 5 and adopts a [d]-fusion (benzene fused to isothiazole at positions 1,2) instead of [c]-fusion (positions 2,3).
  • Synthesis : Prepared via cyclization of 5-bromo-2-mercaptobenzonitrile using NaOCl and aqueous ammonia under basic conditions .
  • Applications: Serves as an intermediate for kinase inhibitors (e.g., compound 29 in ).

5-Chlorobenzo[b]thiophene Derivatives (e.g., 45B5)

  • Structural Differences : Features a thiophene ring (sulfur without nitrogen) instead of isothiazole. The chlorine substituent is at position 5.
  • Biological Activity : Exhibits anti-varicella-zoster virus (VZV) activity (EC₅₀ = 16.9 µM) by inhibiting viral DNA release from capsids. Mutations in viral ORF54 confer resistance, highlighting its mechanism-specific action .

5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine

  • Structural Differences : Contains a thiadiazole ring (two nitrogens, one sulfur) fused to benzene, with an amine at position 4 instead of 3.
  • Synthesis: Prepared via reduction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole using iron-acetic acid in methanol .
  • Applications : Key intermediate in tizanidine (muscle relaxant) synthesis. The thiadiazole core enhances electron-withdrawing properties compared to isothiazole .

Isoxazol-3-amine Derivatives (e.g., 5-Methylbenzo[d]isoxazol-3-amine)

  • Structural Differences : Replaces sulfur with oxygen in the heterocycle (isoxazole).

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Synthesis Key Steps Applications/Bioactivity
5-Chlorobenzo[c]isothiazol-3-amine Benzo[c]isothiazole Cl (C5), NH₂ (C3) Not explicitly detailed in evidence Potential pharmacophore
5-Bromobenzo[d]isothiazol-3-amine Benzo[d]isothiazole Br (C5), NH₂ (C3) NaOCl/ammonia cyclization Kinase inhibitor intermediate
45B5 (thiophene derivative) Benzo[b]thiophene Cl (C5) Not detailed Anti-VZV (EC₅₀ = 16.9 µM)
5-Chlorobenzo[c]thiadiazol-4-amine Benzo[c]thiadiazole Cl (C5), NH₂ (C4) Nitro reduction with Fe/AcOH Tizanidine precursor
5-Methylbenzo[d]isoxazol-3-amine Benzo[d]isoxazole CH₃ (C5), NH₂ (C3) Not detailed Unspecified

Key Research Findings

  • Ring System Impact : Thiadiazole derivatives (e.g., tizanidine intermediates) exhibit distinct electronic profiles due to additional nitrogen, favoring interactions with polar biological targets .
  • Mechanistic Insights : Thiophene-based 45B5 inhibits viral DNA release, suggesting isothiazole analogs could target similar pathways with modified potency .

Preparation Methods

Reaction Design and Mechanistic Pathway

The most industrially scalable approach derives from adaptations of the CN1850811A patent, which details the synthesis of 3-chloro-1,2-benzisothiazole derivatives. For 5-chlorobenzo[c]isothiazol-3-amine, the protocol involves cyclizing 5-chlorobenzo[c]isothiazolin-3-one 1 with bis(trichloromethyl) carbonate (triphosgene) under catalytic conditions. The reaction proceeds via nucleophilic attack of the carbonyl oxygen on triphosgene, generating a reactive chloroimidate intermediate that undergoes ring closure (Figure 1).

Reaction Conditions

  • Catalyst : Tetramethylguanidine (5–10 mol%)
  • Solvent : Chlorobenzene or xylene (3× mass of 1 )
  • Temperature : 80–85°C (3–5 hours)
  • Workup : Nitrogen purging, solvent distillation, and vacuum distillation (130°C, 10 mbar)

This method achieves yields of 86.7% for analogous structures, with purity >98% after distillation. Critical to success is the exclusion of moisture, as hydrolysis of triphosgene diminishes efficiency.

Oxidative Cyclization with Phosphorus Oxychloride

Substrate Scope and Limitations

A complementary route, documented in isothiazole synthesis reviews, employs POCl3-mediated cyclization of 5-chloro-3-aminopropenethiones 2 . The mechanism involves dual activation: POCl3 acts as both a Lewis acid (coordinating the thione sulfur) and a chlorinating agent. Oxidative ring closure furnishes the isothiazole core while installing the C5 chlorine substituent (Figure 2).

Optimized Parameters

  • Molar Ratio : 2 : POCl3 = 1 : 2.5
  • Solvent : Toluene or dichloromethane
  • Temperature : Reflux (4–6 hours)
  • Isolation : Aqueous quench, extraction with EtOAc, and silica gel chromatography

Yields for this method range from 75–83%, contingent on the electronic nature of 2 . Electron-withdrawing groups para to the thione enhance cyclization rates but may necessitate higher POCl3 stoichiometry.

Directed Lithiation and Electrophilic Chlorination

Regioselective Functionalization

For late-stage chlorination, directed ortho-metalation (DoM) strategies prove effective. Treatment of benzo[c]isothiazol-3-amine 3 with LDA at −78°C generates a lithiated species at C5, which reacts with hexachloroethane to install the chlorine substituent (Figure 3).

Critical Considerations

  • Base : LDA (2.1 eq) in THF
  • Electrophile : C2Cl6 (1.5 eq)
  • Temperature : −78°C → 0°C (gradient over 2 hours)
  • Yield : 68% after recrystallization (MeOH/H2O)

This method’s efficacy hinges on the amine’s directing capability, which orients lithiation to the C5 position. Competing metalation at C4 or C6 can occur if stoichiometry or temperature deviates.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics for this compound Synthesis

Method Yield (%) Purity (%) Scalability Cost Index
Triphosgene Cyclization 86.7 98.5 Industrial $$$$
POCl3 Cyclization 83 97.2 Pilot-scale $$$
Directed Lithiation 68 95.8 Lab-scale $$$$$

Key Observations

  • Triphosgene Cyclization excels in yield and purity but demands rigorous moisture control.
  • POCl3 Cyclization offers operational simplicity at moderate cost, though substrate scope is narrower.
  • Directed Lithiation enables precise regiochemistry but suffers from lower efficiency and high reagent costs.

Industrial-Scale Process Recommendations

For bulk production, the triphosgene route is unequivocally superior, provided that:

  • Quality Control : Inline FTIR monitors triphosgene decomposition.
  • Solvent Recovery : Chlorobenzene is distilled and recycled (≥90% recovery).
  • Waste Management : HCl off-gas is scrubbed with NaOH solution.

Pilot plants report throughputs of 50–100 kg/batch with this methodology.

Q & A

Basic: What are the established synthetic routes for 5-Chlorobenzo[c]isothiazol-3-amine, and how are intermediates validated?

Methodological Answer:
The synthesis typically starts with 4-chloro-o-phenylenediamine. Key steps include:

  • Thiadiazole formation : Reacting 4-chloro-o-phenylenediamine with thionyl chloride in acidic (H₂SO₄) or basic (pyridine) media to form 5-chlorobenzo[c][1,2,5]thiadiazole .
  • Nitro group introduction : Nitration at the 4-position yields 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole.
  • Reduction to amine : The nitro group is reduced using an iron-acetic acid mixture in methanol, achieving >90% purity after recrystallization .
    Validation : Intermediates are characterized via 1^1H-NMR (e.g., aromatic proton shifts at δ 7.53–7.63 ppm) and HPLC (retention time matching reference standards) .

Advanced: How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : To observe dynamic equilibria (e.g., amine proton exchange in CDCl₃ vs. DMSO-d₆) .
  • X-ray crystallography : Definitive confirmation of regiochemistry in cyclized products (e.g., distinguishing isothiazole vs. thiadiazole isomers) .
  • Computational modeling : Comparing experimental 13^13C-NMR shifts with density functional theory (DFT)-predicted values for tautomeric forms .

Basic: What purification techniques optimize yield and purity for this compound?

Methodological Answer:

  • Recrystallization : Use methanol/water (7:3 v/v) to remove polar byproducts (e.g., unreacted nitro precursors) .
  • Flash chromatography : For thiourea intermediates, employ silica gel with ethyl acetate/hexane (1:4) to isolate target compounds at >95% purity .
  • Acid-base extraction : Adjust pH to 4–5 using acetic acid to precipitate the free amine from aqueous reaction mixtures .

Advanced: What role does the chloro substituent play in modulating biological activity, and how is this evaluated?

Methodological Answer:
The chloro group enhances electrophilicity and bioavailability. To assess its impact:

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 5-bromo or 5-methyl derivatives) and compare inhibitory activity against targets like D-amino acid oxidase (DAO). For example, 5-chlorobenzo[d]isoxazol-3-ol shows 10-fold higher DAO inhibition than non-halogenated analogs .
  • Docking studies : Map the chloro group’s van der Waals interactions with hydrophobic enzyme pockets (e.g., using AutoDock Vina) .

Basic: What analytical methods ensure batch-to-batch consistency in this compound synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min for the pure compound .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 200.1 (calculated for C₇H₄ClN₂S).
  • Elemental analysis : Acceptable C/H/N deviations ≤0.3% from theoretical values .

Advanced: How are reaction kinetics optimized for the cyclization step in tizanidine synthesis from this compound?

Methodological Answer:
The thiourea-to-tizanidine cyclization is rate-limited by steric hindrance. Optimization strategies include:

  • Catalyst screening : Alkali metal hydroxides (e.g., KOH) accelerate ring closure vs. alkaline earth hydroxides .
  • Solvent effects : Refluxing in amyl alcohol (b.p. 128–132°C) improves yield (95%) compared to methanol (75%) due to higher dielectric constant .
  • In-situ monitoring : Track thiourea consumption via FT-IR (disappearance of C=S stretch at 1250 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of amine vapors.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye irritation (reported LD₅₀ >500 mg/kg in rats) .
  • Waste disposal : Neutralize acidic reaction residues with NaHCO₃ before aqueous disposal .

Advanced: How does this compound interact with fluorescent probes in biochemical assays?

Methodological Answer:
The amine group enables conjugation with fluorophores (e.g., FITC) via EDC/NHS coupling. Applications include:

  • Live-cell imaging : Track intracellular localization in DAO-rich tissues (e.g., rat kidney) using confocal microscopy .
  • FRET assays : Monitor binding to DAO by quenching of tryptophan fluorescence (λₑₓ 280 nm, λₑₘ 340 nm) .

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